2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide
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Overview
Description
The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide” is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . It is related to a series of compounds that have been synthesized and studied for their anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a diazaspiro[4.5]decane core with two carbonyl groups, an amide linkage, and a 4-methylphenyl group . Further analysis would require more specific data.Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing their potential as antihypertensive agents through alpha-adrenergic blocking activity, provides insight into the structural analogs of diazaspiro decanes and their medicinal chemistry applications (Caroon et al., 1981).
- The three-component reaction of pyrrolediones, malononitrile, and acyclic enols yielding substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates highlights the compound's relevance in medicinal chemistry and potential drug discovery (Sabitov et al., 2020).
Structural Analysis and Drug Discovery
- The discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists involves the structural analysis of diazaspiro[4.5]decan derivatives, suggesting their use in treating hypertension (Murugesan et al., 2002).
- Research on gabapentin-base synthesis and theoretical studies of biologically active compounds including N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and derivatives elucidates the compound's structural features and potential in pharmaceutical applications (Amirani Poor et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-6-8-15(9-7-13)14(2)20-16(23)12-22-17(24)19(21-18(22)25)10-4-3-5-11-19/h6-9,14H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDAEFJGZATHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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